molecular formula C13H18O B6334142 2-(o-Tolyl)cyclohexanol CAS No. 523-25-1

2-(o-Tolyl)cyclohexanol

Cat. No.: B6334142
CAS No.: 523-25-1
M. Wt: 190.28 g/mol
InChI Key: FTDCRHPZMQFMID-UHFFFAOYSA-N
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Description

2-(o-Tolyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring bonded to a hydroxyl group and an o-tolyl group (a benzene ring with a methyl group at the ortho position)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(o-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where o-tolylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.

Another method involves the reduction of 2-(o-tolyl)cyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-(o-tolyl)cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(o-tolyl)cyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 2-(o-tolyl)cyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in an inert solvent.

Major Products

    Oxidation: 2-(o-Tolyl)cyclohexanone

    Reduction: 2-(o-Tolyl)cyclohexane

    Substitution: 2-(o-Tolyl)cyclohexyl chloride or bromide

Scientific Research Applications

2-(o-Tolyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a cardioplegic agent, which could be used during cardiac surgery to induce cardiac arrest.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)cyclohexanol involves its interaction with specific molecular targets. For instance, as a cardioplegic agent, it may act on ion channels in cardiac cells to induce a temporary cessation of cardiac activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of calcium and potassium ion channels.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the o-tolyl group.

    2-(m-Tolyl)cyclohexanol: Similar structure but with the methyl group at the meta position.

    2-(p-Tolyl)cyclohexanol: Similar structure but with the methyl group at the para position.

Uniqueness

2-(o-Tolyl)cyclohexanol is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group can lead to steric effects that alter the compound’s interaction with enzymes and receptors compared to its meta and para analogs.

Properties

IUPAC Name

2-(2-methylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCRHPZMQFMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290884
Record name 2-(o-Tolyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-25-1
Record name 2-(o-Tolyl)cyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(o-Tolyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-methyl-benzene in THF at −78° C., was added dropwise a solution of nBuLi (1.6M in THF, 12.4 ml) and the reaction mixture was stirred at −78° C. for 30 minutes. After such time, 7-oxa-bicyclo[4.1.0]heptane (3.4 g) was added slowly to the reaction mixture followed by the addition of boron trifluoride etherate (2.5 ml). The reaction mixture was stirred at −78° C. for another 2 hours before allowing it to warm up to room temperature. The solution was then treated with solution of ammonium chloride (25 ml), the phases were separated and then extracted twice with ethyl acetate. The combined organic extracts were then washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was then purified by column chromatography to give 2.9 g of (cis/trans) 2-o-tolyl-cyclohexanol MS(EI) 190.1 (M+).
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